Licarin B

Beschreibung

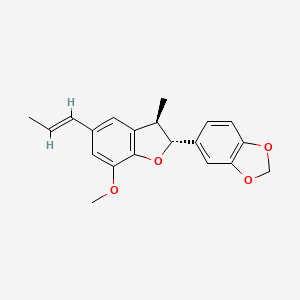

neolignan; RN given for (2S-(2alpha,3beta,5(E)))-isomer; isolated from seeds of Myristica fragrans; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMQXURQRMNSBM-YZAYTREXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317642 | |

| Record name | (-)-Licarin-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51020-87-2 | |

| Record name | (-)-Licarin-B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51020-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licarin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Licarin-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Licarin B: Chemical Structure, Properties, and Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

Licarin B, a naturally occurring neolignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. Extracted primarily from the seeds of Myristica fragrans (nutmeg), this compound exhibits promising potential in various therapeutic areas, particularly in the management of metabolic disorders and inflammatory conditions. This technical guide provides a detailed exploration of Licarin B's chemical structure, physicochemical properties, and its underlying mechanisms of action, supported by experimental protocols and pathway visualizations.

Chemical Identity and Structure

Licarin B is a dihydrobenzofuran neolignan. Its chemical structure is characterized by a phenylpropanoid moiety linked to a benzofuran (B130515) ring system. The precise stereochemistry is crucial for its biological activity.

Table 1: Chemical Identifiers of Licarin B

| Identifier | Value |

| IUPAC Name | 5-[(2R,3R)-7-methoxy-3-methyl-5-[(1E)-prop-1-en-1-yl]-2,3-dihydro-1-benzofuran-2-yl]-2H-1,3-benzodioxole[1] |

| CAS Number | 51020-87-2[1][2][3][4][5] |

| Molecular Formula | C₂₀H₂₀O₄[1][4][6] |

| Molecular Weight | 324.37 g/mol [1][4] |

| SMILES | COC1=C(O--INVALID-LINK--[C@@H]4C)C4=CC(/C=C/C)=C1[2] |

| InChI | InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1[1] |

| InChIKey | DMMQXURQRMNSBM-YZAYTREXSA-N[1] |

Physicochemical Properties

Understanding the physicochemical properties of Licarin B is essential for its formulation and delivery in preclinical and clinical studies.

Table 2: Physicochemical Properties of Licarin B

| Property | Value |

| Appearance | White crystalline solid[1] |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate.[1] |

| Storage Temperature | 2-8°C, sealed in a dry environment.[7] |

Biological and Pharmacological Properties

Licarin B has been shown to modulate several key signaling pathways, contributing to its observed biological effects. Its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and subsequent effects on glucose metabolism.

Insulin (B600854) Sensitivity and Glucose Uptake

Licarin B enhances insulin sensitivity through the activation of the IRS-1/PI3K/AKT signaling pathway.[2][3] This activation leads to the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake.[2][3] It acts as a partial agonist of PPARγ, a key regulator of lipid and glucose metabolism.[8]

Anti-inflammatory Activity

Licarin B is also a known inhibitor of nitric oxide (NO) production.[2][3] Overproduction of NO is a hallmark of inflammation, and its inhibition by Licarin B suggests potential anti-inflammatory applications.

Experimental Protocols

Extraction and Isolation of Licarin B from Myristica fragrans

The following protocol outlines a general procedure for the extraction and HPLC-guided purification of Licarin B.

Detailed HPLC Method for Purification:

-

Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid, e.g., 0.1%).

-

Gradient Program: A typical gradient might start from 40% acetonitrile and increase to 100% over 30-40 minutes.

-

Flow Rate: Approximately 4-5 mL/min for a semi-preparative scale.

-

Detection: UV detection at 270 nm.

In Vitro Nitric Oxide (NO) Production Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of Licarin B.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of Licarin B for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

-

Incubation: The plate is incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-550 nm. A decrease in absorbance compared to the LPS-only control indicates inhibition of NO production.

PPARγ Activation and Adipocyte Differentiation Assay

This protocol assesses the effect of Licarin B on PPARγ activation in preadipocyte cells.

-

Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a growth medium.

-

Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX. Various concentrations of Licarin B are added at this stage.

-

Adipocyte Maturation: After 2-3 days, the medium is replaced with a maintenance medium containing insulin and the respective concentrations of Licarin B. The medium is changed every 2 days.

-

Assessment of Differentiation: After 8-10 days, adipocyte differentiation is assessed by:

-

Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized and quantified by staining with Oil Red O.

-

Gene Expression Analysis: The expression of PPARγ target genes (e.g., aP2, LPL) can be measured using RT-qPCR to confirm PPARγ activation.

-

GLUT4 Translocation Assay

This assay measures the movement of GLUT4 to the plasma membrane upon stimulation.

-

Cell Line: A cell line stably expressing a tagged version of GLUT4 (e.g., CHO-HIRC-myc-GLUT4eGFP) is used.

-

Cell Culture and Serum Starvation: Cells are cultured to an appropriate confluency and then serum-starved for several hours to bring GLUT4 to a basal intracellular location.

-

Treatment: Cells are treated with Licarin B at various concentrations for a specified time. Insulin is used as a positive control.

-

Fixation and Staining: Cells are fixed, and if necessary, stained with antibodies against the GLUT4 tag (if not fluorescently tagged) and fluorescently labeled secondary antibodies.

-

Imaging and Quantification: The translocation of GLUT4 to the plasma membrane is visualized using fluorescence microscopy. Quantification can be performed by measuring the fluorescence intensity at the cell periphery versus the cytoplasm.

Conclusion

Licarin B is a multifaceted natural compound with a well-defined chemical structure and significant pharmacological potential. Its ability to modulate key signaling pathways involved in glucose metabolism and inflammation makes it a compelling candidate for further investigation in the development of novel therapeutics for metabolic and inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working with this promising molecule.

References

- 1. licarin B | 51020-87-2 [chemicalbook.com]

- 2. Licarin B from Myristica fragrans improves insulin sensitivity via PPARγ and activation of GLUT4 in the IRS-1/PI3K/AKT pathway in 3T3-L1 adipocytes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Licarin A CAS#: 23518-30-1 [m.chemicalbook.com]

- 7. WO2008096998A1 - Use of a seeds extract of myristica fragrans or active compounds isolated therefrom for preventing or treating osteoporosis - Google Patents [patents.google.com]

- 8. Real time qualitative and quantitative GLUT4 translocation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Mechanisms of Action of Licarin B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanisms of action of Licarin B, a neolignan with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this natural compound. While research has elucidated specific pathways for its effects on insulin (B600854) sensitivity and its anti-parasitic activity, further investigation is warranted to fully characterize its anti-cancer and anti-inflammatory properties, for which the closely related compound Licarin A currently serves as a primary reference.

Modulation of Insulin Sensitivity via PPARγ and IRS-1/PI3K/AKT Pathway

Licarin B has been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. This interaction improves insulin sensitivity through a well-defined signaling cascade.

Mechanism of Action:

Licarin B binds to PPARγ, initiating a signaling cascade that enhances insulin sensitivity. This involves the upregulation of Glucose Transporter 4 (GLUT4) expression and its translocation to the cell surface via the IRS-1/PI3K/AKT pathway. This ultimately leads to increased glucose uptake by adipocytes.[1]

Quantitative Data: PPARγ Binding Affinity

| Compound | Assay Type | IC50 |

| Licarin B | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay | 2.4 µM[1] |

Experimental Protocol: PPARγ Competitive Binding Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay can be employed to determine the binding affinity of Licarin B to the PPARγ ligand-binding domain (LBD).

-

Reagents: Recombinant PPARγ LBD, a fluorescently labeled PPARγ ligand (e.g., a terbium-labeled antibody and a fluorescently tagged agonist), and the test compound (Licarin B).

-

Procedure:

-

Incubate the PPARγ LBD with the fluorescently labeled ligand in the presence of varying concentrations of Licarin B.

-

Allow the binding reaction to reach equilibrium.

-

Measure the FRET signal using a suitable plate reader. The signal is proportional to the amount of fluorescent ligand bound to the PPARγ LBD.

-

A decrease in the FRET signal with increasing concentrations of Licarin B indicates competitive binding.

-

Calculate the IC50 value, which represents the concentration of Licarin B required to displace 50% of the fluorescent ligand.

-

Experimental Protocol: GLUT4 Translocation Assay in 3T3-L1 Adipocytes

This assay measures the insulin-stimulated movement of GLUT4 transporters to the plasma membrane in 3T3-L1 adipocytes.

-

Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

-

Treatment: Serum-starve the differentiated adipocytes before treating them with insulin in the presence or absence of Licarin B.

-

Detection Methods:

-

Immunofluorescence Microscopy: Fix and permeabilize the cells, then stain with an antibody against the exofacial domain of GLUT4. Visualize the localization of GLUT4 at the plasma membrane using fluorescence microscopy.

-

Cell Surface Biotinylation: Label cell surface proteins with a biotinylating reagent. Lyse the cells and isolate the biotinylated proteins using streptavidin beads. Detect the amount of GLUT4 in the biotinylated fraction by Western blotting.

-

Subcellular Fractionation: Homogenize the cells and separate the plasma membrane fraction from intracellular membrane fractions by differential centrifugation. Analyze the amount of GLUT4 in the plasma membrane fraction by Western blotting.

-

References

The Biological Activity of Licarin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarin B is a naturally occurring neolignan, a class of secondary metabolites found in various plant species, most notably in the seeds of Myristica fragrans (nutmeg). This document provides an in-depth technical overview of the known biological activities of Licarin B, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation. The information is intended to serve as a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug discovery.

Core Biological Activities

Licarin B has demonstrated a range of biological effects, with the most extensively studied being its insulin-sensitizing and anti-parasitic properties. Additionally, it exhibits anti-inflammatory and modest cytotoxic activities.

Insulin (B600854) Sensitizing and Anti-diabetic Effects

Licarin B has emerged as a promising agent for improving insulin sensitivity. It functions as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key nuclear receptor that regulates glucose and lipid metabolism.[1][2][3] Activation of PPARγ by Licarin B initiates a signaling cascade that enhances glucose uptake and utilization.

Mechanism of Action: The primary mechanism involves the activation of the IRS-1/PI3K/AKT signaling pathway, which leads to the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating glucose entry into cells.[1][2][3]

Figure 1: Signaling pathway of Licarin B in improving insulin sensitivity.

Anti-parasitic Activity

Licarin B demonstrates potent activity against the obligate intracellular parasite Toxoplasma gondii, the causative agent of toxoplasmosis.

Mechanism of Action: The anti-parasitic effect of Licarin B is primarily due to the induction of mitochondrial damage and the activation of autophagy within the T. gondii tachyzoites, leading to parasite death.[4]

Figure 2: Mechanism of Licarin B against Toxoplasma gondii.

Anti-Inflammatory Activity

Licarin B has been identified as an inhibitor of nitric oxide (NO) production.[3][4][5] Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory therapies.

Mechanism of Action: Licarin B suppresses the expression of inducible nitric oxide synthase (iNOS) mRNA in lipopolysaccharide (LPS)-stimulated macrophages, thereby reducing the production of NO.[4][5]

Anticancer and Cytotoxic Activity

The cytotoxic potential of Licarin B has been evaluated, though less extensively than its other activities. Available data suggests modest activity against certain cancer cell lines.

Quantitative Data Summary

The following tables provide a summary of the quantitative data available for the biological activities of Licarin B.

| Activity | Assay | Target/Cell Line | IC50 / EC50 | Reference |

| Insulin Sensitizing | PPARγ Competitive Binding Assay | Human PPARγ Ligand-Binding Domain | IC50: 2.4 μM | [2] |

| Anti-parasitic | T. gondii Proliferation Assay (qPCR) | Toxoplasma gondii (RH Strain) | EC50: 14.05 ± 3.96 μg/mL | [4] |

| Anti-inflammatory | Nitric Oxide Production Assay (Griess Reagent) | LPS-stimulated RAW264.7 Macrophages | IC50: 53.6 μM | [5] |

| Activity | Assay | Cell Line | Concentration | Result | Reference |

| Cytotoxicity | Cell Viability Assay | 3T3-L1 preadipocytes | Up to 500 μM (48h) | No significant cell death | [3] |

| Cytotoxicity | PrestoBlue Assay | Melanoma B16-F10 | Not specified | Weaker activity compared to (+)-Licarin A (IC50: 94.15 μM) | [6] |

| Activity | In Vivo Model | Dosage | Result | Reference |

| Anti-parasitic | Acutely infected BALB/c mice (T. gondii) | 50 mg/kg⋅bw | 90% survival rate | [4] |

Note: There is limited to no specific quantitative data available in the public domain for the neuroprotective, cardiovascular, or antiviral activities of Licarin B.

Experimental Protocols

PPARγ Competitive Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay to determine the binding affinity of Licarin B to the PPARγ ligand-binding domain (LBD).

Figure 3: Workflow for a TR-FRET based PPARγ competitive binding assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of Licarin B in an appropriate assay buffer. Prepare solutions of the human-derived recombinant PPARγ LBD tagged with Glutathione S-transferase (GST), a terbium-labeled anti-GST antibody, and a fluorescent PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green).

-

Incubation: In a microplate, incubate the PPARγ LBD with the terbium-labeled anti-GST antibody.

-

Competition: Add the fluorescent ligand along with varying concentrations of Licarin B or a reference compound (e.g., Rosiglitazone) to the wells.

-

Equilibration: Incubate the plate in the dark at room temperature to allow the binding reaction to reach equilibrium.

-

Detection: Measure the TR-FRET signal using a plate reader. The signal is generated by the proximity of the terbium-labeled antibody (donor) to the fluorescent ligand (acceptor) when bound to the LBD.

-

Data Analysis: The displacement of the fluorescent ligand by Licarin B results in a decrease in the FRET signal. Plot the percentage of inhibition against the logarithm of the Licarin B concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3T3-L1 Preadipocyte Differentiation and Triglyceride Accumulation Assay

This protocol details the induction of differentiation in 3T3-L1 preadipocytes and the subsequent quantification of lipid accumulation to assess the pro-adipogenic activity of Licarin B.

Methodology:

-

Cell Culture: Culture 3T3-L1 preadipocytes to confluence in DMEM supplemented with 10% bovine calf serum.

-

Induction of Differentiation: Two days post-confluence (Day 0), change the medium to a differentiation cocktail (IDM) containing DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.5 µg/mL insulin. Add Licarin B (e.g., at 5, 10, and 15 µM) or a positive control (e.g., Rosiglitazone) at this stage.

-

Maturation: On Day 2, replace the medium with DMEM, 10% FBS, and 1.5 µg/mL insulin, along with fresh Licarin B.

-

Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium and Licarin B every two days until full differentiation is achieved (typically Day 8-10).

-

Oil Red O Staining:

-

Wash the differentiated adipocytes with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain the intracellular lipid droplets by incubating with a freshly prepared Oil Red O working solution for 10-15 minutes.

-

Wash extensively with water to remove unbound dye.

-

-

Quantification:

-

Visually inspect and photograph the stained lipid droplets using a microscope.

-

For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 510 nm.

-

Anti-Toxoplasma gondii Proliferation Assay (qPCR)

This protocol outlines a method to quantify the inhibitory effect of Licarin B on the intracellular proliferation of T. gondii tachyzoites using quantitative real-time PCR (qPCR).

References

- 1. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New inhibitors of nitric oxide production from the seeds of Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the PPARγ Agonist Activity of Licarin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peroxisome proliferator-activated receptor gamma (PPARγ) agonist activity of Licarin B, a neolignan isolated from Myristica fragrans. The document synthesizes key quantitative data, details experimental protocols, and visualizes the associated signaling pathways and experimental workflows to support further research and drug development efforts in the context of metabolic diseases such as insulin (B600854) resistance.

Quantitative Data Summary

Licarin B has been identified as a partial agonist of PPARγ.[1][2] Its activity has been quantified and compared with known PPARγ modulators, as summarized in the tables below.

Table 1: In Vitro Competitive Binding Affinity to PPARγ

| Compound | IC50 Value |

| Licarin B | 2.4 µM[1][2] |

| Rosiglitazone (Full Agonist) | 57.96 nM[1][2] |

| GW9662 (Antagonist) | 18.68 nM[1][2] |

Table 2: In Silico Binding Energy with PPARγ

| Compound | Binding Energy (kcal/mol) |

| Licarin B | -9.36[1][2] |

Signaling Pathway of Licarin B-Mediated PPARγ Activation

Licarin B exerts its effects on insulin sensitivity through the activation of PPARγ and the subsequent modulation of the IRS-1/PI3K/AKT pathway, ultimately leading to the translocation of GLUT4.

Caption: Licarin B signaling pathway via PPARγ activation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based Competitive Binding Assay

This assay was performed to determine the in vitro binding affinity of Licarin B to the PPARγ ligand-binding domain (LBD).

-

Principle: The assay measures the ability of a test compound (Licarin B) to displace a fluorescently labeled PPARγ ligand from the PPARγ LBD. The binding of the fluorescent ligand to the LBD brings a donor and acceptor fluorophore in close proximity, resulting in a high FRET signal. A competing compound will reduce this signal.

-

Protocol:

-

A fixed concentration of the PPARγ-LBD (e.g., 38 nM) is incubated with a fluorescent PPARγ ligand (e.g., 1.25 nM PPAR-Green).[3]

-

Serial dilutions of the test compound (Licarin B) or reference compounds (Rosiglitazone, GW9662) are added to the mixture. A solvent control (e.g., DMSO) is also included.[3]

-

The reaction is incubated at room temperature for a sufficient time (e.g., 3 hours) to reach equilibrium.[3]

-

The fluorescence polarization or FRET signal is measured using a suitable plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[3]

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

3.2. 3T3-L1 Preadipocyte Differentiation Assay

This cell-based assay is used to confirm the functional activation of PPARγ by observing the differentiation of preadipocytes into adipocytes.

-

Principle: Activation of PPARγ is a key event in adipogenesis. PPARγ agonists promote the differentiation of 3T3-L1 preadipocytes into mature adipocytes, which can be visualized by the accumulation of lipid droplets.

-

Protocol:

-

3T3-L1 preadipocytes are cultured to confluence in a suitable medium (e.g., DMEM with 10% fetal bovine serum).

-

Two days post-confluence, the medium is replaced with a differentiation-inducing medium containing a standard cocktail (e.g., dexamethasone, 3-isobutyl-1-methylxanthine, and insulin) and the test compound (Licarin B) or a positive control (Rosiglitazone).

-

After a set period (e.g., 2-3 days), the medium is switched to an insulin-containing medium with the test compound, which is replenished every 2 days.

-

After several days (e.g., 8-10 days), the differentiated adipocytes are fixed with formalin and stained with Oil Red O to visualize the intracellular lipid droplets.

-

The extent of differentiation can be quantified by extracting the Oil Red O stain and measuring its absorbance at a specific wavelength.

-

Experimental Workflow

The general workflow for investigating the PPARγ agonist activity of a compound like Licarin B is depicted below.

Caption: General experimental workflow for Licarin B research.

Conclusion

The available data strongly indicate that Licarin B is a partial agonist of PPARγ.[1][2] Its ability to bind to and activate PPARγ, leading to the differentiation of preadipocytes and the modulation of target gene expression, has been demonstrated through a combination of in vitro and in silico methods.[1][2] The partial agonism of Licarin B suggests it may offer a promising therapeutic profile for improving insulin sensitivity with potentially fewer side effects than full agonists.[1][2] Further investigation in preclinical and clinical settings is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Core Anti-inflammatory Effects of Licarin B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licarin B, a neolignan found in Myristica fragrans (nutmeg), is an emerging bioactive compound with therapeutic potential. While direct research on its anti-inflammatory properties is limited, this guide synthesizes available data on Licarin B, its plant source, and related compounds to build a comprehensive profile of its putative anti-inflammatory mechanisms. Evidence suggests that Licarin B may exert anti-inflammatory effects through the modulation of key signaling pathways, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt). This document provides a technical overview of these mechanisms, summarizes relevant quantitative data from related studies, details standard experimental protocols for investigating its anti-inflammatory activity, and presents visual diagrams of the core signaling pathways and experimental workflows.

Introduction to Licarin B

Licarin B is a dihydrobenzofuran neolignan isolated from the seeds of Myristica fragrans.[1] Neolignans from this plant, including the related Licarin A, are known to possess a range of pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory activities.[2][3] While research has focused more extensively on Licarin A, the structural similarities and shared origin suggest that Licarin B is also a promising candidate for anti-inflammatory drug development. This guide will explore the potential mechanisms of action based on current, albeit limited, direct evidence and the broader context of neolignan bioactivity.

Core Mechanisms of Anti-inflammatory Action

Direct studies on the anti-inflammatory mechanism of Licarin B are not extensively documented. However, its demonstrated effects on the PPARγ and PI3K/Akt pathways in other contexts provide a strong foundation for a hypothetical anti-inflammatory mechanism, as these pathways are crucial regulators of inflammation.[1][4][5]

Modulation of the PPARγ Signaling Pathway

Licarin B has been identified as a partial agonist of PPARγ.[1] PPARγ activation is a well-established anti-inflammatory mechanism.[4][6] It can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), and reduce the expression of inflammatory cytokines and enzymes.[7]

Proposed PPARγ-Mediated Anti-inflammatory Pathway of Licarin B:

-

Activation: Licarin B binds to and partially activates the PPARγ receptor.

-

Transrepression: The activated PPARγ receptor can inhibit the NF-κB signaling pathway. This occurs by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus.

-

Reduced Gene Expression: With NF-κB translocation inhibited, the transcription of pro-inflammatory genes is suppressed. This leads to a decrease in the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[7]

Modulation of the PI3K/Akt Signaling Pathway

Licarin B has been shown to modulate the IRS-1/PI3K/AKT pathway to improve insulin (B600854) sensitivity.[1] The PI3K/Akt pathway is also a critical regulator of inflammation, often in a complex, context-dependent manner. Activation of PI3K/Akt can suppress inflammation by inhibiting the activity of glycogen (B147801) synthase kinase 3β (GSK-3β), which in turn promotes an anti-inflammatory response. Furthermore, this pathway can negatively regulate Toll-like receptor (TLR) signaling and subsequent NF-κB activation.[8]

Proposed PI3K/Akt-Mediated Anti-inflammatory Pathway of Licarin B:

-

Activation: Licarin B activates the PI3K/Akt signaling cascade.

-

NF-κB Inhibition: Activated Akt can phosphorylate and inhibit IκB kinase (IKK), a key enzyme required for NF-κB activation. This leads to the stabilization of IκBα and the retention of NF-κB in the cytoplasm.[8]

-

Suppression of Inflammatory Mediators: The inhibition of NF-κB activation results in decreased production of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).

Quantitative Data Presentation

Table 1: Inhibitory Activity of Neolignans from Myristica fragrans on NO Production

| Compound | Type | IC50 (μM) | Reference |

|---|---|---|---|

| Myrislignan | 8-O-4' Neolignan | 21.2 | [3] |

| Machilin D | 8-O-4' Neolignan | 18.5 | [3] |

| Myrifralignan C | 8-O-4' Neolignan | > 50 | [3] |

| Myrifralignan D | 8-O-4' Neolignan | 39.8 | [3] |

| Myrifralignan E | 8-O-4' Neolignan | 45.2 | [3] |

| Nectandrin B | 8-O-4' Neolignan | 29.3 | [3] |

| Verrucosin | 8-O-4' Neolignan | 33.5 | [3] |

| L-NIL (control) | iNOS Inhibitor | 27.1 |[3] |

Note: This table highlights the anti-inflammatory potential of neolignans structurally related to Licarin B, suggesting that Licarin B may have similar activity.

Experimental Protocols

The following are detailed, standard protocols for key experiments used to assess the anti-inflammatory properties of compounds like Licarin B.

In Vitro Anti-inflammatory Assays

A general workflow for in vitro screening is outlined below.

Protocol 1: Cell Viability (MTT Assay)

This protocol determines the cytotoxic effects of Licarin B on RAW 264.7 macrophage cells to establish a non-toxic working concentration range.

-

Materials: RAW 264.7 cells, DMEM with 10% FBS, Licarin B stock solution (in DMSO), MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed RAW 264.7 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of Licarin B (and a vehicle control) for 24 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

-

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Materials: Griess Reagent (Part A: 1% sulfanilamide (B372717) in 2.5% H₃PO₄; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄), sodium nitrite standard.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat cells with non-toxic concentrations of Licarin B for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect 100 µL of supernatant from each well.

-

Add 100 µL of Griess Reagent (equal parts A and B, mixed fresh) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure absorbance at 540 nm.[9] Calculate nitrite concentration using a sodium nitrite standard curve.

-

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.

-

Materials: Commercial ELISA kits for mouse TNF-α and IL-6.

-

Procedure:

-

Collect supernatants from cells treated as described in the NO assay protocol.

-

Perform the sandwich ELISA according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody.

-

Add standards and samples (supernatants).

-

Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.

-

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol is used to determine the expression levels of key proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling molecules (e.g., Akt, NF-κB p65).

-

Materials: Lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-GAPDH), HRP-conjugated secondary antibody, ECL detection system.

-

Procedure:

-

Treat and stimulate cells as previously described.

-

Lyse the cells and quantify protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize protein bands using an ECL system. Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

In Vivo Anti-inflammatory Assay

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[6]

-

Materials: Wistar rats or Swiss albino mice, Licarin B, 1% carrageenan solution in saline, positive control (e.g., Indomethacin, 10 mg/kg), plethysmometer or digital calipers.

-

Procedure:

-

Acclimatize animals for at least one week.

-

Divide animals into groups (vehicle control, Licarin B low dose, Licarin B high dose, positive control) and fast overnight.

-

Administer Licarin B (or vehicle/Indomethacin) orally or via intraperitoneal injection.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

Conclusion and Future Directions

Licarin B, a neolignan from Myristica fragrans, presents a compelling profile for further investigation as an anti-inflammatory agent. Although direct evidence is currently sparse, its demonstrated interaction with the PPARγ and PI3K/Akt signaling pathways provides a strong rationale for its potential to modulate inflammatory responses. The established anti-inflammatory properties of its source plant and related neolignans, which act on central inflammatory pathways like NF-κB and MAPK, further support this hypothesis.

Future research should focus on validating these proposed mechanisms using the standard in vitro and in vivo protocols detailed in this guide. Key priorities include determining the IC50 values of pure Licarin B against a panel of inflammatory mediators (TNF-α, IL-6, IL-1β, PGE₂, NO) and elucidating its effects on the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways. Such studies are crucial to fully characterize the therapeutic potential of Licarin B in inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi | Semantic Scholar [semanticscholar.org]

- 5. Licarin A, a neolignan isolated from Nectandra oppositifolia Nees & Mart. (Lauraceae), exhibited moderate preclinical efficacy against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Untapped Neuroprotective Potential of Licarin B: A Technical Overview and Future Directions

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available research on the specific neuroprotective properties of Licarin B is limited. This document synthesizes the available information on the closely related compound, Licarin A, to provide a foundational guide for prospective research into Licarin B. All data, protocols, and pathways described herein pertain to Licarin A and should be considered as a theoretical framework for the investigation of Licarin B, not as established fact for Licarin B itself.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, represent a significant and growing challenge to global health. The quest for effective therapeutic agents has led researchers to explore a vast array of natural compounds. Among these, lignans (B1203133) have garnered attention for their diverse biological activities, including anti-inflammatory and antioxidant properties, which are crucial for neuroprotection.[1] While extensive research has been conducted on various flavonoids and lignans, the neuroprotective potential of Licarin B remains a largely unexplored frontier. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the known biological activities of its close analogue, Licarin A, thereby offering a roadmap for future investigations into Licarin B.

Licarin A: A Proxy for Understanding Licarin B's Potential

Licarin A, a neolignan found in various plant species, has demonstrated significant anti-inflammatory, antioxidant, and antiparasitic activities.[2] These properties are intrinsically linked to the mechanisms of neuroprotection, suggesting that Licarin B may possess similar capabilities.

Anti-Inflammatory and Antioxidant Mechanisms

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is a key pathological feature of many neurodegenerative disorders. Compounds that can modulate neuroinflammatory pathways are therefore of great therapeutic interest. Licarin A has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and by suppressing key signaling pathways like the p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC).[3]

The Nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Recent studies on Licarin A as a potential cancer chemopreventive agent have highlighted its ability to modulate NF-κB signaling.[4][5] This interaction with a central inflammatory pathway further underscores its potential relevance in neuroinflammatory conditions.

Quantitative Data on Licarin A's Biological Activities

The following table summarizes the available quantitative data on the biological activities of Licarin A. This data provides a baseline for designing future experiments to evaluate the efficacy of Licarin B.

| Biological Activity | Assay | Cell Line/Model | IC50 / EC50 / Efficacy | Reference |

| Anti-inflammatory | TNF-α Production Inhibition | RBL-2H3 Mast Cells | IC50: 10.2 µM | [1] |

| Antiparasitic | Trypanocidal Activity (Trypanosoma cruzi) | Trypomastigotes | EC50: 100.8 µM | [2] |

| Antiparasitic | Leishmanicidal Activity (Leishmania major) | Promastigotes | Data not quantified | [2] |

| Chemopreventive | NF-κBp65 Phosphorylation Inhibition | DU-145 Prostate Cancer Cells | Superior to control | [4][5] |

| Cytotoxicity | Cell Viability | ARPE-19 & hES-RPE cells | Safe below 12.0 µM | [6] |

Experimental Protocols: A Framework for Licarin B Research

Detailed and reproducible experimental protocols are fundamental to advancing our understanding of Licarin B's neuroprotective potential. The following methodologies, adapted from studies on Licarin A, provide a robust starting point for in vitro and in vivo investigations.

In Vitro Cell Viability (MTT Assay)

This protocol is designed to assess the potential cytotoxicity of Licarin B on neuronal or microglial cell lines.[3]

-

Cell Culture: Culture relevant cell lines (e.g., SH-SY5Y neuroblastoma cells, BV-2 microglial cells) in appropriate media and conditions. Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Licarin B in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Replace the existing medium with the Licarin B dilutions. Include a vehicle control and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol provides a model for evaluating the systemic anti-inflammatory effects of Licarin B, which can be indicative of its potential to counteract neuroinflammation.[3]

-

Animal Model: Use male Wistar rats or Swiss albino mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.

-

Drug Administration: Administer Licarin B (e.g., 25, 50, 100 mg/kg, orally or intraperitoneally), vehicle, or a positive control (e.g., indomethacin) 30-60 minutes before inducing edema.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathways and Visualization

Understanding the molecular pathways through which a compound exerts its effects is crucial for targeted drug development. Based on the current literature on Licarin A, its anti-inflammatory actions are mediated through the inhibition of pro-inflammatory signaling cascades.

Broader Context: Neuroprotective Potential of Related Compounds

The interest in Licarin B is further justified by the established neuroprotective effects of other structurally related or functionally similar natural compounds.

-

Icariin: This flavonoid has been extensively studied for its neuroprotective properties, which are attributed to its anti-inflammatory, anti-apoptotic, and antioxidant effects. Icariin has been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, and to protect against neurotoxicity in models of neurodegenerative diseases.[2][7][8][9]

-

Linarin (B1675465): Another flavonoid glycoside, linarin, has demonstrated neuroprotective effects by inhibiting microglia activation and subsequent neuroinflammation. Studies have shown that linarin can suppress the TLR4/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.[10]

Future Directions and Conclusion

The current body of scientific literature presents a compelling, albeit indirect, case for the investigation of Licarin B as a potential neuroprotective agent. The known anti-inflammatory and antioxidant properties of its analogue, Licarin A, coupled with the established neuroprotective effects of other flavonoids and lignans, provide a strong rationale for dedicated research into Licarin B.

Future studies should focus on:

-

In vitro screening: Utilizing neuronal and glial cell cultures to assess the direct effects of Licarin B on cell viability, inflammatory responses, and oxidative stress.

-

Mechanism of action studies: Investigating the interaction of Licarin B with key signaling pathways implicated in neurodegeneration, such as NF-κB and Nrf2.

-

In vivo studies: Employing animal models of neurodegenerative diseases to evaluate the therapeutic efficacy of Licarin B in improving cognitive and motor functions and reducing neuropathological hallmarks.

-

Blood-brain barrier permeability: Determining the ability of Licarin B to cross the blood-brain barrier, a critical factor for any centrally acting therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Networking, Docking, and Biological Evaluation of Licarin A from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Licarin A as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Icariin attenuates neuroinflammation and exerts dopamine neuroprotection via an Nrf2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Icariin targets Nrf2 signaling to inhibit microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibiting TLR4 signaling by linarin for preventing inflammatory response in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

Licarin B: A Technical Whitepaper on its Antimicrobial and Antiparasitic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licarin B, a neolignan found in various plant species, has demonstrated notable biological activities, including promising antimicrobial and antiparasitic effects. This document provides a comprehensive technical overview of the existing research on Licarin B's efficacy against a range of pathogens. It consolidates quantitative data from various studies, details the experimental methodologies employed, and visualizes known and proposed mechanisms of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, parasitology, and drug development, facilitating further investigation into the therapeutic potential of Licarin B.

Introduction

The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the discovery and development of novel antimicrobial and antiparasitic agents. Natural products have historically been a rich source of new therapeutic compounds. Licarin B, a member of the neolignan class of secondary metabolites, has garnered scientific interest due to its diverse pharmacological properties. This whitepaper focuses specifically on the antimicrobial and antiparasitic activities of Licarin B, presenting a detailed compilation of current scientific knowledge to support ongoing research and development efforts.

Quantitative Antimicrobial and Antiparasitic Activity of Licarin B

The following tables summarize the available quantitative data on the in vitro activity of Licarin B and its closely related analogue, Licarin A, against various microbial and parasitic organisms. While specific minimum inhibitory concentration (MIC) values for Licarin B against bacteria and fungi are not extensively reported in the currently available literature, data for related compounds and antiparasitic activities provide valuable insights into its potential efficacy.

Table 1: Antibacterial Activity of a Related Lignan

| Compound | Bacterium | MIC (µg/mL) | Reference |

| (+)-Lariciresinol | Staphylococcus aureus | 125 | [1] |

| Escherichia coli O157:H7 | 250 | [1] |

Table 2: Antiparasitic Activity of Licarin B and Licarin A

| Compound | Parasite | Stage | Activity Metric | Value | Reference |

| Licarin B | Toxoplasma gondii (RH Strain) | Tachyzoites | EC50 | 14.05 ± 3.96 µg/mL | [2] |

| Licarin A | Leishmania major | Promastigotes | IC50 | 9.59 ± 0.94 µg/mL | [3] |

| Leishmania major | Amastigotes | EC50 | 4.71 ± 0.29 µg/mL | [3] | |

| (-)-Licarin A | Trypanosoma cruzi | Trypomastigotes | IC50 | 23.46 µM | [4] |

| Licarin A Derivative (DL21) | Leishmania amazonensis | Promastigotes | EC50pro | 4.68 µM | [5] |

| Licarin A Derivatives (1a, 1c) | Leishmania infantum | Amastigotes | IC50 | 9 - 10 µM | [6] |

Detailed Experimental Protocols

This section outlines the methodologies used in key studies to determine the antimicrobial and antiparasitic activities of Licarin B and related compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for its determination.[7][8]

Protocol:

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a defined concentration (typically 10^5 to 10^6 colony-forming units [CFU]/mL).

-

Serial Dilution of Licarin B: A stock solution of Licarin B is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted Licarin B is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the microbial suspension (growth control) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of Licarin B that results in the complete inhibition of visible microbial growth.

Antiparasitic Activity Assays

The efficacy of compounds against Leishmania species is typically assessed against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.[3][9]

Protocol for Anti-Promastigote Activity (IC50):

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media until they reach the logarithmic growth phase.

-

Drug Dilution and Incubation: The parasites are seeded in 96-well plates and exposed to serial dilutions of Licarin B. The plates are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures metabolic activity.

-

IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Protocol for Anti-Amastigote Activity (EC50):

-

Macrophage Infection: Peritoneal macrophages or a macrophage-like cell line (e.g., J774A.1) are infected with Leishmania promastigotes. The promastigotes differentiate into amastigotes within the host cells.

-

Drug Treatment: The infected macrophages are treated with serial dilutions of Licarin B for a specified duration.

-

Quantification of Infection: The number of amastigotes per macrophage is determined by microscopic examination of stained slides or by using reporter gene-expressing parasites.

-

EC50 Calculation: The 50% effective concentration (EC50), the concentration that reduces the number of intracellular amastigotes by 50%, is calculated.

The activity against Trypanosoma cruzi, the causative agent of Chagas disease, is evaluated against the trypomastigote form of the parasite.[4]

Protocol:

-

Parasite Preparation: Trypomastigotes are obtained from the supernatant of infected mammalian cell cultures.

-

Drug Incubation: The parasites are incubated with various concentrations of Licarin B in 96-well plates for a set period (e.g., 24 hours).

-

Motility and Lysis Assessment: Parasite motility and lysis are observed under an inverted microscope.

-

Viability Assay: A colorimetric assay is used to determine the percentage of viable parasites.

-

IC50 Calculation: The IC50 is calculated from the resulting dose-response data.

The inhibitory effect on Toxoplasma gondii is assessed by measuring the inhibition of tachyzoite proliferation within host cells.[2]

Protocol:

-

Host Cell Culture and Infection: A suitable host cell line (e.g., human foreskin fibroblasts) is cultured in 96-well plates and infected with T. gondii tachyzoites.

-

Drug Treatment: The infected cells are treated with different concentrations of Licarin B.

-

Proliferation Assessment: After an incubation period, the proliferation of tachyzoites is quantified, often using a quantitative polymerase chain reaction (qPCR) to measure the amount of parasite DNA.

-

EC50 Calculation: The EC50, representing the concentration that inhibits parasite proliferation by 50%, is determined.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by Licarin B in its antimicrobial and antiparasitic activities are still under investigation, some insights can be drawn from studies on Licarin B and related neolignans.

Proposed Antiparasitic Mechanism of Action

Against Toxoplasma gondii, Licarin B has been shown to induce mitochondrial damage and activate autophagy, leading to parasite death.[2] The mechanism of action of Licarin A against Leishmania major involves the induction of apoptosis-like cell death in the parasite.[3] Furthermore, Licarin A has been observed to modulate the host immune response by decreasing the production of the cytokines IL-6 and IL-10 in Leishmania-infected macrophages, suggesting a potential immunomodulatory role in its antiparasitic effect.[3]

Proposed mechanism of Licarin B against Toxoplasma gondii.

Experimental Workflow for Antiparasitic Drug Discovery

The general workflow for identifying and characterizing the antiparasitic activity of a compound like Licarin B involves a series of in vitro and in vivo studies.

General experimental workflow for antiparasitic drug discovery.

Conclusion and Future Directions

Licarin B exhibits promising antiparasitic activity, particularly against Toxoplasma gondii. While data on its antibacterial and antifungal properties are currently limited, the activity of related lignans (B1203133) suggests that this is a worthwhile area for further investigation. The elucidation of its precise mechanisms of action against various pathogens, including the identification of specific molecular targets and signaling pathways, is a critical next step. Future research should focus on comprehensive screening of Licarin B against a broader panel of bacterial and fungal pathogens to determine its antimicrobial spectrum and potency. In-depth mechanistic studies are also warranted to fully understand how Licarin B exerts its antiparasitic effects and to explore its potential for synergistic combinations with existing drugs. The information compiled in this whitepaper provides a solid foundation for these future research endeavors, which could ultimately lead to the development of new and effective treatments for infectious diseases.

References

- 1. scielo.br [scielo.br]

- 2. Licarin-B Exhibits Activity Against the Toxoplasma gondii RH Strain by Damaging Mitochondria and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neolignan Licarin A presents effect against Leishmania (Leishmania) major associated with immunomodulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving the drug-likeness of inspiring natural products - evaluation of the antiparasitic activity against Trypanosoma cruzi through semi-synthetic and simplified analogues of licarin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fungicidal Activity and Mechanism of Action of Glabridin from Glycyrrhiza glabra L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

Licarin B: A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licarin B, a naturally occurring neolignan found predominantly in the seeds of Myristica fragrans (nutmeg), has emerged as a molecule of significant interest in the scientific community. First characterized in the latter half of the 20th century, this compound has demonstrated a remarkable breadth of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth exploration of the discovery and history of Licarin B, its physicochemical properties, and a detailed examination of its known biological effects and underlying mechanisms of action. Particular focus is given to its roles in modulating key signaling pathways, including the Peroxisome Proliferator-Activated Receptor γ (PPARγ), Nuclear Factor-kappa B (NF-κB), and the PI3K/AKT signaling cascades. This document serves as a comprehensive resource, consolidating quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate and inspire future research endeavors.

Discovery and History

Licarin B is a member of the neolignan family, a class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. While the broader class of neolignans from Myristica fragrans began to be reported in the early 1970s, the specific characterization of Licarin B followed.[1]

A pivotal moment in the characterization of Licarin B was the determination of its crystal structure in 1991 by Kim et al. This study provided a definitive three-dimensional arrangement of the molecule, confirming its dimeric phenylpropanoid structure and its classification as a neolignan analogue. Since then, numerous phytochemical investigations of Myristica fragrans have consistently identified Licarin B as a significant constituent of the seeds and mace.[1][2][3]

Physicochemical Properties

Licarin B is a solid at room temperature and possesses the molecular formula C₂₀H₂₀O₄, with a corresponding molecular weight of 324.37 g/mol . Its structure features a dihydrobenzofuran ring system.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀O₄ | |

| Molecular Weight | 324.37 g/mol | |

| Appearance | Solid | |

| CAS Number | 51020-87-2 | [4] |

Biological Activities and Quantitative Data

Licarin B exhibits a diverse range of biological activities, with potential therapeutic applications in metabolic disorders, infectious diseases, and cancer. The following tables summarize the key quantitative data from various studies.

Table 3.1: Anti-proliferative and Cytotoxic Activity

| Cell Line | Cancer Type | IC₅₀/EC₅₀ | Reference |

| Melanoma B16-F10 | Melanoma | IC₅₀: 94.15 µM (for (+)-Licarin A, a related compound) | [5] |

| Various Cancer Cell Lines | Breast, Pancreatic, Hepatocellular Carcinoma | IC₅₀ values between 10 and 50 µM | [6] |

Table 3.2: Anti-parasitic Activity

| Organism | Effect | EC₅₀ | Reference |

| Toxoplasma gondii (RH Strain) | Inhibition of invasion and proliferation | 14.05 ± 3.96 µg/mL | [7] |

Table 3.3: Metabolic Activity

| Assay | Effect | IC₅₀ | Reference |

| PPARγ competitive binding assay | Partial agonism | 2.4 µM | [8] |

Mechanisms of Action: Signaling Pathways

Licarin B exerts its biological effects through the modulation of several key intracellular signaling pathways.

PPARγ and IRS-1/PI3K/AKT Pathway

Licarin B has been shown to improve insulin (B600854) sensitivity by acting as a partial agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[8] This interaction leads to the upregulation of glucose transporter 4 (GLUT4) expression and its translocation to the cell membrane, a process mediated through the IRS-1/PI3K/AKT pathway. This mechanism suggests a potential therapeutic role for Licarin B in insulin resistance and type 2 diabetes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Licarin B has been demonstrated to modulate this pathway, suggesting its potential as an anti-inflammatory and cancer chemopreventive agent. While the precise upstream target of Licarin B in this pathway is still under investigation, its effects likely involve the inhibition of the IκB kinase (IKK) complex, which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Protocols

Isolation of Licarin B from Myristica fragrans

This protocol is a generalized procedure based on HPLC-guided isolation methods.[9][10][11]

Materials:

-

Dried and powdered seeds of Myristica fragrans

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Extraction: Macerate the powdered nutmeg seeds in methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Fractionation: Suspend the crude extract in water and partition it successively with hexane and ethyl acetate. The Licarin B will be concentrated in the ethyl acetate fraction.

-

Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate, starting with a high percentage of hexane and gradually increasing the polarity with ethyl acetate.

-

TLC Analysis: Monitor the fractions using TLC to identify those containing Licarin B.

-

HPLC Purification: Pool the fractions rich in Licarin B and subject them to further purification using a preparative HPLC system with a C18 column. Use a mobile phase of methanol and water, with the specific gradient optimized based on analytical HPLC runs.

-

Characterization: Confirm the identity and purity of the isolated Licarin B using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Synthesis of (±)-Licarin B

The following is a generalized 11-step linear synthesis protocol for racemic Licarin B.[1][12]

Materials:

-

Starting materials and reagents as described in the referenced literature.

-

Dry solvents (e.g., THF, DMF, DCM, DCE)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure: The synthesis involves a multi-step process starting from commercially available precursors. Key steps include reductions, coupling reactions, and cyclizations. For a detailed, step-by-step procedure with specific reagent quantities and reaction conditions, please refer to the primary literature.[1][12]

Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol provides a general framework for analyzing the effect of Licarin B on the phosphorylation of key proteins in the PI3K/AKT pathway.[5][13][14]

Materials:

-

Cell line of interest (e.g., 3T3-L1 adipocytes)

-

Licarin B

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Licarin B for a specified time. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion and Future Directions

Licarin B has demonstrated a compelling profile of biological activities with therapeutic potential across multiple disease areas. Its ability to modulate key signaling pathways such as PPARγ, NF-κB, and PI3K/AKT underscores its significance as a lead compound for drug discovery. Future research should focus on several key areas:

-

Elucidation of Direct Molecular Targets: Identifying the direct binding partners of Licarin B within the cell will provide a more precise understanding of its mechanism of action.

-

In Vivo Efficacy and Pharmacokinetics: Comprehensive studies in animal models are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of Licarin B.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of Licarin B analogs will be crucial for optimizing its potency and selectivity for specific targets.

The continued exploration of Licarin B and its derivatives holds great promise for the development of novel therapeutic agents to address unmet medical needs. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this fascinating natural product.

References

- 1. Phytochemical investigation on Myristica fragrans stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Czech Journal of Food Sciences: Isolation of some compounds from nutmeg and their antioxidant activities [cjfs.agriculturejournals.cz]

- 3. stmcc.in [stmcc.in]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. New neolignans from the seeds of Myristica fragrans and their cytotoxic activities | springermedicine.com [springermedicine.com]

- 9. researchgate.net [researchgate.net]

- 10. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. vjs.ac.vn [vjs.ac.vn]

- 13. gut.bmj.com [gut.bmj.com]

- 14. mdpi.com [mdpi.com]

Molecular Targets of Licarin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarin B is a naturally occurring neolignan compound found in plants of the Myristica genus. It has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known molecular targets of Licarin B, with a focus on its role in metabolic regulation, and explores its potential in other therapeutic areas. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Molecular Targets and Signaling Pathways

The primary and most well-elucidated molecular target of Licarin B is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid and glucose metabolism. Licarin B acts as a partial agonist of PPARγ, modulating its activity to improve insulin (B600854) sensitivity.

PPARγ and Insulin Signaling Pathway

Licarin B directly interacts with the ligand-binding domain of PPARγ. This interaction initiates a cascade of downstream events that ultimately enhance insulin signaling and glucose uptake.

Signaling Pathway Diagram:

Mechanism of Action:

-

PPARγ Activation: Licarin B acts as a partial agonist for PPARγ. In a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay, Licarin B exhibited an IC50 value of 2.4 μM for PPARγ[1].

-

Upregulation of Target Genes: Upon activation by Licarin B, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their expression. Key target genes modulated by Licarin B include CCAAT/enhancer-binding protein alpha (C/EBPα), insulin receptor substrate 2 (IRS-2), and lipoprotein lipase (B570770) (LPL)[1].

-

Enhancement of Insulin Signaling: The upregulation of IRS-2 enhances the insulin signaling cascade. Upon insulin binding to its receptor, the insulin receptor substrate-1 (IRS-1) is phosphorylated, which in turn activates phosphoinositide 3-kinase (PI3K). PI3K then activates Akt (also known as protein kinase B)[1].

-

GLUT4 Translocation: Activated Akt promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. This increases the uptake of glucose into cells, thereby improving insulin sensitivity[1].

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of Licarin B.

| Target | Assay Type | Cell Line/System | Endpoint | Reported Value |

| PPARγ | TR-FRET Competitive Binding Assay | In vitro | IC50 | 2.4 μM[1] |

| PPARγ | Virtual Screening | In silico | Binding Energy | -9.36 kcal/mol[1] |

Note: There is a notable lack of publicly available IC50 values for Licarin B against common cancer cell lines such as MCF-7 (breast), HeLa (cervical), A549 (lung), and HepG2 (liver) based on comprehensive searches of scientific literature and databases.

Potential Therapeutic Areas and Underexplored Targets

While the role of Licarin B in metabolic regulation is the most characterized, preliminary evidence and the activities of structurally similar compounds like Licarin A suggest its potential in other therapeutic areas. The specific molecular targets of Licarin B in these contexts, however, remain largely unelucidated and represent promising areas for future research.

Oncology

Studies on the closely related Licarin A have shown that it can induce apoptosis and autophagy in cancer cells. It is plausible that Licarin B may exert similar effects, although direct evidence is currently lacking.